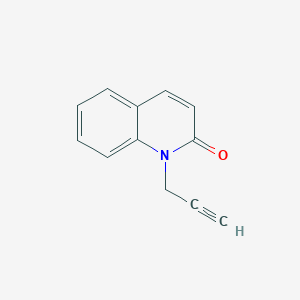

1-(Prop-2-yn-1-yl)quinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NO |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

1-prop-2-ynylquinolin-2-one |

InChI |

InChI=1S/C12H9NO/c1-2-9-13-11-6-4-3-5-10(11)7-8-12(13)14/h1,3-8H,9H2 |

InChI Key |

AYYNRDDFCUVLNV-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1C(=O)C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 Prop 2 Yn 1 Yl Quinolin 2 1h One

Reactivity of the Propargyl Moiety

The propargyl group, characterized by a carbon-carbon triple bond, is a cornerstone of modern organic synthesis due to its unique electronic structure and reactivity. ontosight.ai Its incorporation into the quinolin-2(1H)-one scaffold at the N-1 position introduces a site of high reactivity, enabling diverse molecular elaborations.

Alkyne Functional Group Reactivity in the N-Propargyl Context

The terminal alkyne of the N-propargyl group is an electron-rich system, rendering it nucleophilic and susceptible to reactions with electrophiles. quora.com However, the reactivity of this moiety is modulated by the attached quinolinone ring. The quinolinone system can exert an electron-withdrawing effect, which tends to decrease the electron density of the triple bond. This electronic influence can make the alkyne less reactive towards electrophiles but potentially more reactive towards nucleophiles. numberanalytics.com

A key feature of the terminal alkyne is the acidity of its hydrogen atom, a consequence of the high s-character of the sp-hybridized carbon. msu.edu This allows for deprotonation by strong bases to form a highly reactive acetylide anion, which is a potent carbon nucleophile capable of participating in various bond-forming reactions. msu.eduucalgary.ca In the context of synthetic applications like cycloadditions, propargyl compounds such as 1-(prop-2-yn-1-yl)quinolin-2(1H)-one are valued for their excellent reactivity, cost-effectiveness, and the relative ease with which they can be incorporated into molecules. nih.gov

| Reaction Type | Description | Influencing Factors |

|---|---|---|

| Electrophilic Addition | The π-bonds of the alkyne attack an electrophile, typically leading to a vinyl cation intermediate. msu.edu | Reaction rates can be sluggish compared to alkenes; electron-withdrawing groups on the N-propargyl system decrease reactivity. numberanalytics.commsu.edu |

| Nucleophilic Addition | A nucleophile attacks one of the sp-hybridized carbons. This is facilitated by the alkyne's electrophilic character. msu.edu | Enhanced by electron-withdrawing groups attached to the alkyne. numberanalytics.com |

| Deprotonation/Substitution | The terminal proton is removed by a strong base, forming a nucleophilic acetylide anion that reacts with electrophiles. ucalgary.ca | Requires a sufficiently strong base (e.g., sodium amide) to deprotonate the alkyne (pKa ≈ 26). ucalgary.ca |

| Cycloaddition Reactions | The alkyne participates in ring-forming reactions, most notably the [3+2] cycloaddition with azides. wikipedia.org | Highly efficient, particularly when catalyzed by metals like copper(I). organic-chemistry.org |

Electrophilic and Nucleophilic Reactivity of the Alkyne

The dual reactivity of the alkyne functional group allows it to engage with both electrophiles and nucleophiles.

Reactivity with Electrophiles : Due to the high electron density of its two π-bonds, the alkyne in this compound can act as a nucleophile in electrophilic addition reactions. quora.com However, such reactions are generally slower for alkynes than for alkenes. msu.edu This reduced reactivity is attributed to the formation of a relatively unstable vinyl cation intermediate and the lower availability of the alkyne's π-electrons for initial complexation with the electrophile. msu.edu The presence of the electron-withdrawing quinolinone moiety further diminishes the alkyne's nucleophilicity, making electrophilic additions less favorable. numberanalytics.com

Reactivity with Nucleophiles : The sp-hybridized carbon atoms confer a degree of electrophilicity upon the alkyne, making it susceptible to nucleophilic attack, a mode of reactivity not generally observed for simple alkenes. msu.edu This reactivity is enhanced by the presence of electron-withdrawing groups. numberanalytics.com The most significant nucleophilic character arises after deprotonation. The terminal alkyne's proton is acidic enough to be removed by a strong base, generating a potent acetylide carbanion. ucalgary.ca This anion is an excellent nucleophile that can readily participate in substitution reactions with electrophilic partners like alkyl halides. ucalgary.ca

Click Chemistry Applications (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

The terminal alkyne of this compound is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". wikipedia.org This reaction provides a highly efficient and reliable method for covalently linking the quinolinone scaffold to other molecules bearing an azide (B81097) functional group.

Regioselective Synthesis of 1,2,3-Triazole Hybrids

The CuAAC reaction is renowned for its exceptional regioselectivity. When this compound reacts with an organic azide in the presence of a copper(I) catalyst, it exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govresearchgate.net This is a significant advantage over the corresponding thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers, requiring challenging purification steps. organic-chemistry.orgnih.gov This high degree of control allows for the straightforward synthesis of well-defined quinolinone-triazole hybrids, which are of interest in the development of novel biomolecules and functional materials. researchgate.net The reaction is robust, tolerates a wide array of functional groups, and often proceeds under mild, aqueous conditions. organic-chemistry.orgnih.gov

Cu(I)-Catalyzed [3+2] Cycloaddition Protocols

The CuAAC is classified as a [3+2] cycloaddition reaction, involving the three-atom 1,3-dipole of the azide and the two-atom π-system of the alkyne. nih.gov The reaction's success hinges on the use of a copper(I) catalyst. organic-chemistry.org

| Component | Role & Description | Common Examples |

|---|---|---|

| Alkyne | The dipolarophile; in this case, this compound. | Terminal alkynes are required for the standard CuAAC reaction. wikipedia.org |

| Azide | The 1,3-dipole component. | A wide variety of organic azides can be used. |

| Catalyst | The essential Cu(I) species that mediates the reaction. | Cu(I) salts (e.g., CuI, CuBr) or Cu(II) salts (e.g., CuSO₄) with a reducing agent. wikipedia.orgjenabioscience.com |

| Reducing Agent | Used to generate Cu(I) in situ from Cu(II) and prevent oxidative side reactions. nih.gov | Sodium ascorbate (B8700270) is the most common and effective agent. jenabioscience.com |

| Ligand | Optional but often used to stabilize Cu(I) and accelerate the reaction rate. | Tris-(benzyltriazolylmethyl)amine (TBTA), THPTA. nih.govjenabioscience.com |

| Solvent | The reaction medium, which is often aqueous. | Water, t-BuOH/H₂O mixtures, DMSO, THF. organic-chemistry.org |

The active Cu(I) catalyst can be sourced directly from a cuprous salt like copper(I) iodide. researchgate.net However, a more convenient and widely adopted protocol involves generating the Cu(I) species in situ from an inexpensive and stable copper(II) salt, such as copper(II) sulfate, by adding a mild reducing agent. wikipedia.orgjenabioscience.com Sodium ascorbate is overwhelmingly the preferred reductant for this purpose, as it efficiently reduces Cu(II) to Cu(I) and helps suppress the unwanted side reaction of oxidative alkyne homocoupling (Glaser coupling). nih.gov

Mechanistic Aspects of CuAAC with N-Propargyl Quinolinones

Unlike the concerted thermal cycloaddition, the CuAAC proceeds through a stepwise, copper-mediated pathway. nih.gov While the specific kinetics may be influenced by the N-propargyl quinolinone substrate, the fundamental mechanism is general for terminal alkynes.

The catalytic cycle is understood to involve the following key steps:

Formation of Copper Acetylide : The Cu(I) ion coordinates to the terminal alkyne of the N-propargyl quinolinone. This interaction significantly increases the acidity of the terminal proton, facilitating its removal and the formation of a copper(I) acetylide intermediate. wikipedia.orgnih.gov This is a crucial activation step.

Coordination and Cyclization : The organic azide coordinates to the copper acetylide complex. The key bond-forming event occurs between the nucleophilic terminal carbon of the acetylide and the electrophilic terminal nitrogen of the azide, leading to a six-membered cupracycle intermediate. nih.govscispace.com

Ring Contraction and Protonolysis : The metallacycle intermediate undergoes rearrangement and ring contraction. Subsequent protonolysis cleaves the copper-triazole bond, releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst, allowing the cycle to continue. wikipedia.orgscispace.com

Intramolecular Cyclization Pathways

The presence of the propargyl group on the nitrogen atom of the quinolinone ring introduces a reactive alkyne functionality in proximity to the aromatic system, enabling a variety of intramolecular cyclization reactions. These pathways are of significant interest in synthetic chemistry as they provide access to complex, fused heterocyclic scaffolds, which are prevalent in pharmacologically active compounds.

Formation of Fused Heterocyclic Systems

The strategic placement of the propargyl group in this compound allows for its participation in cyclization cascades to construct novel polycyclic systems. One prominent transformation is the formation of pyrrolo[1,2-a]quinolines. This can be achieved through the generation of quinolinium ylides from N-alkylated quinolinium salts, which then undergo a formal [3+2] dipolar cycloaddition or a stepwise conjugate addition-cyclization with electron-deficient alkenes. beilstein-journals.org While this specific reaction starts from a quinolinium salt rather than a neutral quinolinone, the underlying principle of using the N-substituent to form a new fused pyrrole (B145914) ring is a key strategy. beilstein-journals.org

Another approach involves the in-situ transformation of related N-propargyl systems into reactive intermediates like allenes, which are then trapped by an adjacent aromatic ring to yield fused structures. acs.org For instance, the reaction of N-arylpyrroles bearing a propargylic alcohol moiety can be triggered to undergo a beilstein-journals.orgacs.org-sigmatropic rearrangement to an allene, followed by an intramolecular cyclization to deliver pyrrolo[1,2-a]quinolines. acs.orgworktribe.com This strategy highlights how the propargyl group can be a precursor to other reactive species that readily engage in ring-forming reactions.

These methodologies underscore the versatility of the N-propargyl group in constructing fused heterocyclic systems, offering pathways to novel chemical entities with potential applications in materials science and medicinal chemistry.

Table 1: Examples of Intramolecular Cyclization for Fused Heterocycle Synthesis

| Starting Material Type | Reaction | Product Type | Ref. |

| Quinolinium Salt | Deprotonation and reaction with alkene | Pyrrolo[1,2-a]quinoline | beilstein-journals.org |

| N-Arylpyrrole with propargylic alcohol | beilstein-journals.orgacs.org-sigmatropic rearrangement and cyclization | Pyrrolo[1,2-a]quinoline | acs.orgworktribe.com |

| iodo-pyranoquinolines and internal alkynes | Palladium-catalyzed [3 + 2] annulation/ring opening | Pyrrolo[1,2-a]quinoline | researchgate.net |

Gold-Catalyzed Cyclizations of N-Propargyl Aniline (B41778) Derivatives

Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally effective in activating carbon-carbon triple bonds towards nucleophilic attack due to their strong π-acidity. This property has been extensively exploited in the intramolecular cyclization of N-propargyl aniline and amide derivatives, which serve as close structural analogs to this compound.

In a typical gold-catalyzed reaction, the gold cation coordinates to the alkyne of the propargyl group, rendering it highly electrophilic. This activation facilitates an intramolecular attack by a nucleophile. In the case of N-propargyl aniline derivatives, the aniline ring itself can act as the nucleophile, leading to cyclization. For example, gold catalysis can enable a cascade cyclization of 2-alkynyl-N-propargylanilines, where the reaction proceeds through the formation of an indole (B1671886) intermediate followed by migration of the propargyl group and a subsequent cyclization to form complex tetracyclic indolines.

Similarly, N-propargylamides can undergo gold-catalyzed intramolecular cyclization. The reaction of internal N-propargylamides can be combined with radical chemistry, where a gold-catalyzed cyclization forms a vinyl-gold intermediate that can be trapped by radicals to construct 5-oxazole ketones. This demonstrates the ability of gold catalysis to initiate complex transformations under mild conditions.

Further Functionalization of the Quinolinone Core via the Propargyl Group

The terminal alkyne of the propargyl group in this compound is a versatile functional handle for extending and diversifying the molecular structure. This functionality allows for a range of powerful and efficient chemical transformations, enabling the attachment of various substituents to the quinolinone core.

Two of the most prominent methods for functionalizing terminal alkynes are the Sonogashira cross-coupling reaction and the azide-alkyne 1,3-dipolar cycloaddition, often referred to as "click chemistry".

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a highly reliable method for forming carbon-carbon bonds. By applying this reaction to this compound, a wide array of aryl, heteroaryl, or vinyl groups can be appended to the propargyl side chain, significantly expanding the chemical space accessible from this core structure. researchgate.netresearchgate.net The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the archetypal "click" reaction, known for its high efficiency, selectivity, and biocompatibility. wikipedia.orgnih.govnobelprize.org This reaction joins an alkyne and an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgtcichemicals.com The triazole ring is not merely a linker but can act as a rigid, stable connector and a pharmacologically relevant scaffold. This allows for the modular assembly of complex molecules by "clicking" azide-containing fragments onto the alkyne of the quinolinone derivative.

Table 2: Key Functionalization Reactions of the Propargyl Group

| Reaction Name | Reactants | Catalyst/Conditions | Product Feature | Ref. |

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst, Amine base | C(sp)-C(sp2) bond formation | wikipedia.orgorganic-chemistry.org |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Terminal Alkyne, Organic Azide | Cu(I) catalyst (e.g., CuSO4/ascorbate) | 1,4-disubstituted 1,2,3-triazole ring | wikipedia.orgnobelprize.org |

Advanced Spectroscopic and Structural Elucidation Studies of 1 Prop 2 Yn 1 Yl Quinolin 2 1h One Derivatives

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a molecule with the complexity of 1-(Prop-2-yn-1-yl)quinolin-2(1H)-one, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial insights, but two-dimensional (2D) techniques are indispensable for unambiguous assignment of all proton and carbon signals.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

The combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments allows for a complete and detailed mapping of the molecular framework of this compound.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is instrumental in identifying proton-proton coupling networks within the molecule. For the quinolinone core, the COSY spectrum would reveal correlations between adjacent aromatic protons, allowing for the sequential assignment of the signals corresponding to the benzene (B151609) ring. For instance, the proton at position 8 would show a correlation to the proton at position 7, which in turn would couple to the proton at position 6, and so on. Similarly, the protons on the propargyl group would exhibit characteristic correlations.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals of the quinolinone ring and the propargyl side chain. Each protonated carbon atom will show a cross-peak with its attached proton(s). For example, the methylene (B1212753) protons of the propargyl group would show a direct correlation to the methylene carbon, and the acetylenic proton would correlate with the terminal alkyne carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the methylene protons of the propargyl group to the nitrogen-bearing carbon (C2) of the quinolinone ring, confirming the N-alkylation.

Correlations from the same methylene protons to the acetylenic carbons, confirming the integrity of the propargyl moiety.

Correlations from the aromatic protons to various carbons within the quinolinone scaffold, further solidifying the assignments of the aromatic system.

A study by Vershinina et al. on the alkylation of quinolin-2(1H)-ones confirmed the formation of N- and O-propargyl derivatives, with NMR spectroscopy being the primary tool for structural confirmation. bohrium.com In their work, the signals in the ¹H NMR spectra of the N-propargyl products were shifted to a lower field compared to the starting quinolinones, a characteristic feature that would also be expected for this compound. bohrium.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| 3 | ~6.6 | ~122 | C2, C4, C4a |

| 4 | ~7.8 | ~140 | C2, C4a, C5, C8a |

| 5 | ~7.6 | ~128 | C4, C6, C7, C8a |

| 6 | ~7.2 | ~123 | C5, C7, C8, C4a |

| 7 | ~7.5 | ~130 | C5, C6, C8, C8a |

| 8 | ~7.3 | ~116 | C6, C7, C8a |

| 1' (CH₂) | ~5.0 | ~35 | C2, C2', C3' |

| 2' (C≡) | - | ~78 | - |

| 3' (≡CH) | ~2.5 | ~75 | C1', C2' |

| 2 (C=O) | - | ~161 | - |

| 4a | - | ~120 | - |

| 8a | - | ~139 | - |

Note: The chemical shift values are approximate and based on data for analogous N-substituted quinolinone structures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C₁₂H₉NO, the expected exact mass can be calculated.

An HRMS analysis using a technique such as Electrospray Ionization (ESI) would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion would be compared to the calculated theoretical value. A very small mass difference, typically in the range of a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

For example, in a study of N-propargyl aniline (B41778) derivatives, HRMS was successfully used to confirm the elemental composition of the synthesized compounds. rsc.org Similarly, various quinolinone derivatives have been characterized by HRMS to confirm their molecular formulas. acs.org

Data Table: Theoretical and Expected HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass | Expected Measured m/z |

| C₁₂H₉NO | [M+H]⁺ | 184.0757 | 184.0757 ± 0.0005 |

| C₁₂H₉NO | [M+Na]⁺ | 206.0576 | 206.0576 ± 0.0005 |

X-ray Diffraction Analysis for Solid-State Structure Determination and Conformational Insights

A crystal structure of this compound would be expected to show a nearly planar quinolinone ring system. The propargyl group attached to the nitrogen atom would adopt a specific conformation relative to the ring. The packing of the molecules in the crystal lattice would likely be influenced by intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules.

Data Table: Expected Crystallographic Parameters for a Hypothetical Crystal of this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Bond Lengths | C=O (~1.23 Å), N-C(sp²) (~1.38 Å), C≡C (~1.18 Å) |

| Key Bond Angles | C-N-C (~120°) |

| Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent functional groups.

The key functional groups and their expected IR absorption regions are:

Alkyne C≡C stretch: A sharp, and typically weak, absorption band is expected in the region of 2100-2260 cm⁻¹. libretexts.org

Terminal Alkyne ≡C-H stretch: A sharp, and often prominent, band should appear around 3300 cm⁻¹. libretexts.org

Amide C=O stretch: A strong absorption band due to the carbonyl group of the quinolinone ring is expected in the range of 1650-1690 cm⁻¹.

Aromatic C=C stretch: Multiple bands of medium to weak intensity would be observed in the 1450-1600 cm⁻¹ region, characteristic of the quinoline (B57606) ring system.

Aromatic C-H stretch: These absorptions typically appear above 3000 cm⁻¹.

Aliphatic C-H stretch: The C-H stretching of the methylene group in the propargyl side chain would be observed just below 3000 cm⁻¹.

In a study on N-propargyl aniline derivatives, the IR spectrum of 3-nitro-N-(prop-2-yn-1-yl)quinolin-4-amine showed a characteristic alkyne C≡C stretching vibration at 2110 cm⁻¹. rsc.org This is consistent with the expected range for the target compound.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Sharp, Medium |

| Aromatic C-H | C-H Stretch | >3000 | Medium |

| Aliphatic C-H | C-H Stretch | <3000 | Medium |

| Alkyne C≡C | C≡C Stretch | 2100-2260 | Sharp, Weak to Medium |

| Amide C=O | C=O Stretch | 1650-1690 | Strong |

| Aromatic C=C | C=C Stretch | 1450-1600 | Medium to Weak |

Theoretical and Computational Investigations of 1 Prop 2 Yn 1 Yl Quinolin 2 1h One Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For a molecule like 1-(prop-2-yn-1-yl)quinolin-2(1H)-one, DFT calculations would provide valuable information about its fundamental chemical properties.

Electronic Structure: DFT studies on quinoline (B57606) derivatives typically focus on optimizing the molecular geometry to find its most stable three-dimensional structure. scirp.org From this optimized structure, key electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO and LUMO: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.govsemanticscholar.org A smaller energy gap generally implies higher reactivity.

Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors, derived from conceptual DFT, provide a quantitative measure of reactivity. researchgate.net

| Descriptor | Formula | Description |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the electron-accepting capability of a molecule. |

Data table is illustrative and based on general DFT principles, not on specific experimental results for this compound.

Molecular Electrostatic Potential (MEP) maps are also commonly generated from DFT calculations. researchgate.net These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical attack. researchgate.net

Mechanistic Probing via Computational Chemistry

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of energy barriers.

For any proposed chemical reaction involving this compound, computational methods can be used to model the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition state (TS) that connects them. The energy barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. matlantis.com

Calculations using methods like DFT can determine these energy barriers, which are fundamental to understanding reaction kinetics. nih.gov A lower energy barrier corresponds to a faster reaction rate. For instance, studies on other quinolinone derivatives have calculated the energy barriers for processes like tautomerization, finding them to be relatively high, which indicates the stability of one tautomeric form over another. nih.gov The Nudged Elastic Band (NEB) method is one technique used to find the minimum energy path and the associated activation energy for a given reaction. matlantis.com

The Electron Localization Function (ELF) is a theoretical tool used to visualize and analyze the nature of chemical bonding in molecules. jussieu.fr It provides a map of electron pair localization, allowing chemists to distinguish between different types of bonds (covalent, ionic) and identify lone pairs of electrons. jussieu.frresearchgate.net

ELF values range from 0 to 1.

High ELF values (close to 1): Indicate regions where there is a high probability of finding an electron pair, corresponding to covalent bonds, lone pairs, or atomic cores.

Low ELF values: Suggest regions of electron delocalization or ionic-type interactions. researchgate.net

An ELF analysis of this compound would reveal the electronic structure in detail. It would map the covalent bonds within the quinolinone ring, the propargyl group, and the triple bond of the alkyne. The analysis would also show the localization of lone pairs on the oxygen and nitrogen atoms. The value of ELF at the critical points between atoms can act as an index of the electron reorganization involved in chemical bonding. This provides a deeper understanding of the bonding patterns that determine the molecule's structure and reactivity.

Conformational Analysis and Molecular Dynamics Simulations

While specific studies on this compound are not available, conformational analysis and molecular dynamics (MD) simulations are relevant for understanding its reactivity. The propargyl group attached to the nitrogen atom can rotate, leading to different conformers with varying energies.

Conformational Analysis: This involves systematically exploring the potential energy surface of the molecule by rotating flexible bonds to identify stable conformers (energy minima) and the energy barriers between them. This information can be crucial if one conformer is significantly more reactive than others.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior. researchgate.net For quinoline derivatives, MD simulations have been used to study their interactions with biological targets like enzymes. nih.govnih.gov In the context of reactivity, MD could be used to explore how the molecule's conformation changes in different solvent environments or under varying temperatures, which could influence which reaction pathways are favored.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, primarily using DFT, can accurately predict various spectroscopic properties of a molecule before it is synthesized or analyzed experimentally. This is a valuable tool for structural confirmation and interpretation of experimental data.

For this compound, these methods could predict:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the chemical shifts of 1H and 13C NMR. nih.gov The predicted spectrum can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectra: DFT calculations can compute the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the peaks in an IR spectrum and are associated with specific bond vibrations (e.g., C=O stretch, C≡C stretch, aromatic C-H bends), aiding in functional group identification.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govsemanticscholar.org This provides information about the electronic transitions within the conjugated system of the molecule.

Below is a table illustrating the type of data that would be generated from such calculations for a quinolinone derivative.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Associated Functional Group/Transition |

| 13C NMR Chemical Shift | ~162 ppm | Carbonyl Carbon (C=O) |

| 1H NMR Chemical Shift | ~5.0 ppm | Methylene (B1212753) Protons (-N-CH2-) |

| IR Frequency | ~1660 cm-1 | C=O stretching vibration |

| IR Frequency | ~2120 cm-1 | C≡C stretching vibration |

| UV-Vis λmax | ~330 nm | π → π* transition in the quinolinone system |

Data table is illustrative and based on typical values for related compounds, not on specific experimental results for this compound.

Applications in Material Science and Functional Molecules

Incorporation into Luminescent Materials

The quinolin-2(1H)-one moiety is a well-established fluorophore present in a range of fluorescent markers and luminescent materials. researchgate.netresearchgate.net These compounds are noted for their chemical and thermal stability, which often surpasses that of analogous coumarin (B35378) dyes. nih.gov The inherent fluorescence of the quinolinone core can be harnessed and integrated into larger systems.

The propargyl group on 1-(Prop-2-yn-1-yl)quinolin-2(1H)-one provides a reactive site for covalently incorporating the luminescent quinolinone unit into polymers, surfaces, or other molecular architectures. This is commonly achieved through highly efficient reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward creation of complex materials with tailored fluorescent properties. For instance, the quinolinone fluorophore can be "clicked" onto a polymer backbone to create a luminescent polymer or attached to other molecules to develop fluorescent probes. Some quinolinone derivatives have been investigated as potential components for Organic Light Emitting Diodes (OLEDs) due to their electron-deficient characteristics. semanticscholar.org

Table 1: Photophysical Properties of Selected Quinolinone-Based Molecules This table presents data for related quinolinone derivatives to illustrate the typical fluorescent properties of the scaffold.

| Compound | Solvent | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (ΦF) | Reference |

| 2-(1H-benzoimidazol-2-yl)quinolin-8-ol Zinc Complex | Solution | - | Blue-shifted vs. ligand | Moderate | researchgate.net |

| 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline Derivative | n-hexane | ~390 nm | ~460-480 nm | 12.87% | mdpi.com |

| 7-(diethylamino)quinolin-2(1H)-one Derivative (DQ2) | Aqueous Buffer | - | - | Enhanced upon binding to CB7 | nih.gov |

Development of Cationic Metal Sensors

The quinoline (B57606) nucleus is a versatile scaffold for the design of chemosensors for metal ions, with a particular focus on zinc (Zn²⁺). nanobioletters.com Fluorescent sensors based on quinoline operate through mechanisms where the coordination of a metal cation to a chelating unit appended to the fluorophore modulates its photophysical properties. mdpi.com This modulation, often a significant enhancement of fluorescence emission (chelation-enhanced fluorescence, CHEF), allows for the sensitive and selective detection of the target ion. mdpi.comnanobioletters.com

This compound can serve as a foundational platform for creating such sensors. While the core molecule is not a chelator itself, its propargyl group is a key reactive handle. Specific ion-binding moieties, such as dipicolylamine (a well-known Zn²⁺ chelator), can be attached to the quinolinone fluorophore via the alkyne. mdpi.com Upon binding with Zn²⁺, the sensor's conformation changes, which can suppress fluorescence quenching mechanisms like photoinduced electron transfer (PET), leading to a "turn-on" fluorescent response. mdpi.com This strategy allows for the development of highly sensitive probes for detecting metal ions in biological and environmental samples. nanobioletters.com

Table 2: Performance of Quinoline-Based Zinc Sensors This table provides examples of related quinoline-based sensors to demonstrate their typical sensing capabilities.

| Sensor Base | Chelating Group | Detection Limit (LOD) | Binding Constant (K) | Stoichiometry (Sensor:Zn²⁺) | Reference |

| Quinolinyl-tetraphenylethene | - | 1.64 x 10⁻⁷ M | 2.17 x 10⁵ M⁻¹ | 2:1 | nanobioletters.com |

| 2-(quinoline-2-yl)quinazoline-4(3H)-one | - | 8.82 x 10⁻⁷ M | 8.98 x 10⁴ M⁻¹ | 1:1 | nanobioletters.com |

| 1H-Pyrazolo[3,4-b]quinoline | Dipicolylamine | 1.93 x 10⁻⁷ M | 859 M⁻¹ | 1:1 | mdpi.com |

Design of Novel Functional Organic Materials via Propargyl-Enabled Modifications

The propargyl group is a highly versatile functional group in modern organic synthesis, serving as a linchpin for constructing complex molecules and materials. mdpi.comresearchgate.net Its terminal alkyne functionality in this compound opens access to a wide array of chemical transformations, enabling the creation of diverse functional organic materials.

Key modification strategies include:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azides allows for the efficient and modular linking of the quinolinone unit to other molecules, polymers, or surfaces under mild conditions. This is useful for creating functional polymers, bioconjugates, and surface coatings.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides enables the formation of carbon-carbon bonds, extending the π-conjugated system of the quinolinone. This approach can be used to synthesize materials with tailored electronic and optical properties, such as organic semiconductors or nonlinear optical materials.

Addition Reactions: The alkyne can undergo various addition reactions, allowing for further functionalization. For example, conjugation with an epoxide can create a highly functional building block for more complex syntheses. mdpi.com

These propargyl-enabled modifications allow chemists to precisely engineer the properties of the final material, integrating the desirable photoactive characteristics of the quinolinone scaffold into a wide range of applications.

Exploitation of the Quinolinone Scaffold's Photoactive Properties

The quinolinone scaffold is inherently photoactive, a property that is fundamental to its applications in materials science. researchgate.net Quinolin-2(1H)-one derivatives are known to absorb UV light and exhibit fluorescence, with the specific absorption and emission wavelengths being tunable by modifying the substituents on the heterocyclic ring system. nih.gov

The photoactive properties of the quinolinone core in this compound are the basis for its use in luminescent materials and sensors. Research on related propargylated quinoline derivatives, such as (E)-N-((2-(prop-2-yn-1-yloxy)quinolin-3-yl)methylene)anilines, has demonstrated their potential in photochemical applications. For example, when combined with zinc oxide (ZnO) nanoparticles and optically pumped with a laser, these compounds can produce random lasing effects. nih.govresearchgate.net This highlights the potential for using propargyl-functionalized quinolinones in the development of novel photonic and optoelectronic devices. The study of their linear and nonlinear optical (NLO) properties is an active area of research, with potential applications in technologies like optical data storage and processing. semanticscholar.org

An in-depth exploration of the future research avenues for the chemical compound this compound reveals significant potential in sustainable chemistry, materials science, and supramolecular engineering. This article delineates the emerging perspectives and strategic directions for future investigations centered on this versatile heterocyclic molecule.

Future Research Directions and Emerging Perspectives

The unique structural features of 1-(prop-2-yn-1-yl)quinolin-2(1H)-one, which combine a quinolinone core with a reactive propargyl group, position it as a valuable building block for a variety of advanced applications. Future research is poised to unlock its full potential through several key avenues of investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Prop-2-yn-1-yl)quinolin-2(1H)-one, and how can reaction yields be optimized?

- Methodological Answer : A common route involves the photochemical alkylation of quinolin-2(1H)-one derivatives with propargyl groups. For example, reacting 1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one with 1,4-dioxane under UV irradiation yields derivatives with ~38% efficiency. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., THF) improve propargyl group activation.

- Catalyst tuning : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity.

- Temperature control : Reactions performed at 0–5°C minimize side-product formation .

- Data Table :

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Propargylation | THF, 0°C, UV | 38 | |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | >95% purity |

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography using SHELXL software is the gold standard. Key steps include:

- Crystallization : Slow evaporation from ethanol/dichloromethane mixtures produces diffraction-quality crystals.

- Data refinement : SHELXL resolves positional disorder in the propargyl group, with R-factor < 0.05 for high-resolution datasets .

- Key Structural Parameters (from related quinolin-2(1H)-ones):

| Bond Length (Å) | Angle (°) | Torsion (°) |

|---|---|---|

| C=O: 1.21 ± 0.02 | C2-N1-C8: 120.5 | Propargyl-C-C≡C: 178.3 |

Q. What preliminary biological screening data exist for quinolin-2(1H)-one derivatives?

- Methodological Answer : Antimicrobial assays (MIC values) and cytotoxicity (IC₅₀) are standard. For example:

- Antimicrobial testing : Broth microdilution against S. aureus (MIC: 8–16 µg/mL).

- Cytotoxicity : MTT assays on HeLa cells show IC₅₀ values of 12–25 µM for 3-substituted derivatives .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for SAR studies?

- Methodological Answer : Palladium-catalyzed cross-coupling (Suzuki/Heck) enables selective modification:

- C3 alkenylation : Heck reaction with styrenes (Pd(OAc)₂, PPh₃, DMF, 80°C) introduces alkenyl groups at C3 .

- C4 arylation : Suzuki-Miyaura coupling with arylboronic acids (PdCl₂(dppf), K₂CO₃, dioxane) modifies C4 .

Q. What computational methods predict tautomeric stability in quinolin-2(1H)-one derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level evaluates tautomer energetics. For 1-(pyridin-2-yl)quinolin-2(1H)-one:

- Tautomer stability : Enol forms are 5–8 kcal/mol more stable than keto due to intramolecular H-bonding (O-H···N) .

- Solvent effects : PCM models show aqueous environments favor enolate anions (ΔG ≈ −3.2 kcal/mol) .

Q. How do researchers resolve contradictions in biological activity data across derivatives?

- Methodological Answer : Discrepancies (e.g., variable MIC values) are addressed via:

- Structural benchmarking : Compare XRD data to ensure correct regiochemistry .

- Bioassay standardization : Use CLSI guidelines for MIC testing to minimize inter-lab variability .

- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., C3 substitution correlates with antifungal activity) .

Synthetic and Analytical Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.